2-(3-Fluoropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-Fluoropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoropropyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate to facilitate the process. The reaction conditions often include heating the mixture to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are employed to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Conditions: Inert atmosphere (nitrogen or argon), temperatures ranging from 50-100°C, and solvents such as toluene or ethanol.
Major Products
The major products of these reactions are biaryl or substituted alkenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-(3-Fluoropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, agrochemicals, and electronic materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluoropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- This compound
- This compound
Uniqueness
Compared to other organoboron compounds, this compound offers unique advantages in terms of stability and reactivity. Its fluoropropyl group enhances its utility in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals due to their improved metabolic stability and bioavailability.
Properties
Molecular Formula |
C9H18BFO2 |
---|---|
Molecular Weight |
188.05 g/mol |
IUPAC Name |
2-(3-fluoropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H18BFO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-7H2,1-4H3 |
InChI Key |
PMAHLRZSXVKZME-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCF |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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